4-(Chloromethyl)phenyl acetate
Overview
Description
4-(Chloromethyl)phenyl acetate is an organic compound with the molecular formula CH3CO2C6H4CH2Cl. It is also known by other names such as α-Chloro-p-cresol acetate and 4-Acetoxybenzyl chloride . This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further esterified with acetic acid. It is commonly used as a reagent in various chemical assays and reactions.
Mechanism of Action
Target of Action
This compound may be used as a reagent in various chemical reactions .
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react via nucleophilic substitution or free radical bromination .
Result of Action
As a reagent, it may participate in various chemical reactions, but the specific outcomes would depend on the context of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)phenyl acetate can be synthesized through several methods. One common method involves the esterification of 4-(Chloromethyl)phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)phenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(Chloromethyl)phenol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used under mild to moderate temperatures.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl acetates depending on the nucleophile used.
Hydrolysis: Major products are 4-(Chloromethyl)phenol and acetic acid.
Oxidation: Products can include 4-(Chloromethyl)benzoic acid or 4-(Chloromethyl)benzaldehyde.
Scientific Research Applications
4-(Chloromethyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and as a building block for polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetoxybenzyl chloride
- α-Chloro-p-cresol acetate
- p-Acetoxybenzyl chloride
Uniqueness
4-(Chloromethyl)phenyl acetate is unique due to its specific combination of a chloromethyl group and an ester group attached to a phenyl ring. This structure imparts distinct reactivity and makes it a versatile reagent in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
[4-(chloromethyl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRCXSCDWKJWSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192806 | |
Record name | Phenol, 4-(chloromethyl)-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39720-27-9 | |
Record name | 4-(Chloromethyl)phenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39720-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-(chloromethyl)-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039720279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-(chloromethyl)-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Chloromethyl)phenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(Chloromethyl)phenyl acetate (CMPA) in the context of the provided research papers?
A1: CMPA is utilized as a substrate to determine the activity of the enzyme paraoxonase 1 (PON1) [, , , , ]. This enzyme plays a crucial role in hydrolyzing organophosphates and exhibits antioxidant properties, particularly through its association with HDL cholesterol [, ]. Measuring PON1 activity with CMPA helps researchers understand individual variations in the enzyme's protective effects, particularly in relation to oxidative stress and cardiovascular disease risk [, ].
Q2: How does the PON1 Q192R genotype influence the enzyme's activity when measured using CMPA?
A2: Studies have shown a significant association between the PON1 Q192R polymorphism and the enzyme's activity towards CMPA. Individuals carrying the QQ genotype, associated with lower PON1 activity, particularly against CMPA, were found to be more susceptible to deficit schizophrenia (DS) [, ]. This suggests a potential link between lowered PON1 activity, compromised defense against oxidative stress, and an increased risk of DS.
Q3: Can you elaborate on the connection between PON1 activity measured with CMPA, immune response, and mental health?
A3: Research suggests a possible relationship between lower PON1 activity, measured using CMPA, and altered immune responses, particularly in individuals with deficit schizophrenia (DS) [, ]. The study found that individuals with DS and lower PON1 activity exhibited increased IgA responses to specific Gram-negative bacteria []. This finding highlights a potential connection between reduced PON1 activity, immune dysregulation, and the development of DS.
Q4: Does PON1 activity, particularly when assessed using CMPA, have any implications for cardiovascular health?
A4: Yes, PON1 activity, especially its ability to hydrolyze CMPA, has significant implications for cardiovascular health [, ]. Lower PON1 activity, particularly against CMPA, has been linked to increased atherogenicity, a key factor in cardiovascular disease development []. The study demonstrated that individuals with specific PON1 genotypes who smoke exhibit significantly higher atherogenic index values when measured using CMPA, suggesting a greater risk of cardiovascular complications [].
Q5: Beyond CMPA, are there other factors influencing PON1 activity?
A5: Yes, besides genetic factors like the PON1 Q192R polymorphism, several modifiable lifestyle factors can influence PON1 activity []. Smoking, for instance, has been shown to significantly lower PON1 activity, particularly when measured using phenyl acetate (PA) as a substrate []. This highlights the multifaceted nature of PON1 regulation and emphasizes the impact of both genetic predisposition and lifestyle choices on its activity and subsequent health outcomes.
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